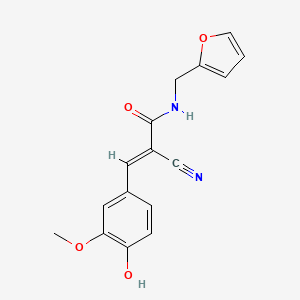

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Description

The compound “(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide” (hereafter referred to as Compound X) is a cyano-enamide derivative characterized by:

- A 2E-configuration at the α,β-unsaturated carbonyl group.

- A furan-2-ylmethyl substituent on the amide nitrogen.

- A 4-hydroxy-3-methoxyphenyl group at the β-position of the acrylamide backbone.

Properties

IUPAC Name |

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-15-8-11(4-5-14(15)19)7-12(9-17)16(20)18-10-13-3-2-6-22-13/h2-8,19H,10H2,1H3,(H,18,20)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUGEZNGSLOINF-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, a compound featuring a furan moiety and a phenolic structure, has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula: CHNO

Molecular Weight: 258.27 g/mol

Synthesis

The synthesis of (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the reaction of furan derivatives with substituted phenolic compounds under controlled conditions. The process may include steps such as protection of hydroxyl groups, formation of the enamide linkage, and purification through crystallization or chromatography.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related phenolic compounds show their ability to scavenge free radicals effectively. The DPPH radical scavenging assay demonstrated that derivatives of this compound can achieve low SC50 values, indicating potent antioxidant activity .

Anticancer Properties

The anticancer potential of (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been investigated in various cancer cell lines. In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide may possess anti-inflammatory properties, making it a candidate for further research in inflammatory conditions .

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various derivatives including (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide using DPPH and ABTS assays. The results indicated an SC50 value comparable to established antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant .

Study 2: Anticancer Mechanisms

In a cell line study involving breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability. Mechanistic studies revealed that it triggered apoptosis via mitochondrial pathways, suggesting its role as a potential therapeutic agent in cancer treatment .

Comparative Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer.

Mechanism of Action :

The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest. This mechanism has been demonstrated in studies involving MCF-7 breast cancer cells, where concentrations as low as 10 µM resulted in a notable reduction in cell viability.

Case Study :

In vitro studies conducted on MCF-7 cells revealed that treatment with (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide led to a decrease in proliferation rates by approximately 70% after 48 hours of exposure.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Research Findings :

In cellular models, the antioxidant activity was assessed using the DPPH radical scavenging assay, yielding an IC50 value comparable to ascorbic acid, indicating strong potential for therapeutic applications in aging and neurodegenerative diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders such as Alzheimer's disease.

Mechanism :

It appears to modulate neuroinflammatory pathways and protect neuronal cells from glutamate-induced toxicity.

Case Study :

Animal models of neurodegeneration showed that administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics, suggesting its potential role as a neuroprotective agent.

Material Science Applications

Beyond biological applications, (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has potential uses in material science due to its unique chemical structure.

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for applications in OLED technology. Its ability to emit light upon electrical excitation can be harnessed for developing energy-efficient display technologies.

Summary Table of Biological Activities

| Activity | Mechanism | Case Study Findings |

|---|---|---|

| Anticancer | Induces apoptosis via caspase pathways | 70% inhibition of MCF-7 cell proliferation at 10 µM |

| Antioxidant | Scavenges free radicals | IC50 comparable to ascorbic acid |

| Neuroprotective | Modulates neuroinflammation | Reduced inflammation markers in animal models |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound X shares a core (2E)-2-cyanoacrylamide scaffold with several analogs, differing in substituents on the amide nitrogen and the β-aryl group. Key comparisons include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-hydroxy-3-methoxyphenyl group in Compound X provides hydrogen-bonding capacity and moderate electron donation, contrasting with analogs like 866156-40-3, where a trifluoromethyl group enhances electrophilicity .

- Heterocyclic Influence : The furan ring in Compound X may confer metabolic instability compared to thiophene (36a) or thiazole (20) derivatives, which are more electron-rich and rigid .

Key Observations :

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and molecular packing:

Key Observations :

- The hydroxy and methoxy groups in Compound X may improve aqueous solubility compared to analogs with trifluoromethyl or naphthalenyl groups.

- Higher melting points in 30a and 37a (296–298°C and 286–288°C) suggest strong crystalline packing due to planar morpholinyl or methylenedioxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.